molecular formula C23H29FN4O6 B264207 7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No. B264207
M. Wt: 476.5 g/mol
InChI Key: NHWQCEXDKDFVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, also known as Boc-piperafluoroquinolone, is a synthetic compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic aciduoroquinolone involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. The compound binds to the active site of these enzymes, preventing their activity and leading to bacterial cell death. In addition, 7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic aciduoroquinolone has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic aciduoroquinolone has been shown to have several biochemical and physiological effects, including the inhibition of bacterial DNA synthesis, the induction of oxidative stress, and the activation of apoptotic pathways in cancer cells. The compound has also been shown to have low toxicity in animal models, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic aciduoroquinolone in lab experiments include its high potency against bacterial strains and cancer cell lines, low toxicity, and ease of synthesis. However, the limitations of this compound include its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of 7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic aciduoroquinolone, including the development of more potent analogs, the investigation of its activity against other bacterial strains and cancer types, and the exploration of its potential as a drug candidate. In addition, further research is needed to better understand the mechanism of action and biochemical and physiological effects of this compound.
In conclusion, 7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic aciduoroquinolone is a synthetic compound that has shown promising activity against bacterial strains and cancer cell lines. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV and induction of apoptotic pathways in cancer cells. While there are limitations to its use in lab experiments, further research is needed to explore its potential as a drug candidate and to develop more potent analogs.

Synthesis Methods

The synthesis of 7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic aciduoroquinolone involves several steps, including the protection of the piperazine nitrogen with tert-butoxycarbonyl (Boc) group, the introduction of the fluoro substituent at the C-6 position, and the condensation of the resulting intermediate with the 7-amino group of the quinolone ring. The final product is obtained after deprotection of the Boc group.

Scientific Research Applications

7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic aciduoroquinolone has been used in various scientific research applications, including antibacterial and antitumor studies. The compound has shown promising activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, 7-(4-{[(Tert-butoxycarbonyl)amino]acetyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic aciduoroquinolone has demonstrated antitumor activity against several cancer cell lines, including breast, lung, and colon cancer.

properties

Molecular Formula

C23H29FN4O6

Molecular Weight

476.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H29FN4O6/c1-5-26-13-15(21(31)32)20(30)14-10-16(24)18(11-17(14)26)27-6-8-28(9-7-27)19(29)12-25-22(33)34-23(2,3)4/h10-11,13H,5-9,12H2,1-4H3,(H,25,33)(H,31,32)

InChI Key

NHWQCEXDKDFVBM-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CNC(=O)OC(C)(C)C)F)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CNC(=O)OC(C)(C)C)F)C(=O)O

Origin of Product

United States

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